molecular formula C15H20N2O3S2 B1681227 Talviraline CAS No. 163451-80-7

Talviraline

Cat. No.: B1681227
CAS No.: 163451-80-7
M. Wt: 340.5 g/mol
InChI Key: GWKIPRVERALPRD-ZDUSSCGKSA-N
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Description

Talviraline, also known as isopropyl (2S)-3,4-dihydro-7-methoxy-2-((methylthio)methyl)-3-thioxo-1(2H)-quinoxalinecarboxylate, is a non-nucleoside reverse transcriptase inhibitor. It was developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infections. This compound has been used in clinical trials to study its efficacy in suppressing HIV-1 replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Talviraline involves several steps, starting from the appropriate quinoxaline derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Talviraline exerts its effects by binding to a specific site on the HIV-1 reverse transcriptase enzyme. This binding inhibits the enzyme’s activity, preventing the replication of the virus. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are related to the inhibition of viral DNA synthesis .

Comparison with Similar Compounds

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections.

    Efavirenz: A widely used non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Comparison:

    Uniqueness: Talviraline is unique in its chemical structure, particularly the presence of the thioxo group and the methoxy-substituted quinoxaline core. .

This compound’s distinct chemical structure and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKIPRVERALPRD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168701
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163451-80-7, 169312-27-0
Record name Talviraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talviraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talviraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALVIRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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